2-Amino-2-methyl-1-propanol functions as a useful buffer in biological research due to its ability to maintain a specific pH range in aqueous solutions. This characteristic makes it valuable for studying enzymes and other biological processes that are sensitive to pH fluctuations .
The presence of a primary amine and a primary alcohol group in its structure allows 2-Amino-2-methyl-1-propanol to interact with specific molecules. This interaction makes it a useful tool in various spectroscopic techniques, such as ATR-FTIR spectroscopy, for investigating the CO2 absorption properties of certain compounds .
2-Amino-2-methyl-1-propanol acts as a derivatization agent in analytical chemistry. It can be used to convert fatty acids into their corresponding 4,4-dimethyloxazoline (DMOX) derivatives, facilitating their analysis by gas chromatography-mass spectrometry (GC-MS) .
Recent research explores the potential of 2-Amino-2-methyl-1-propanol as a component in enzyme assays. Studies suggest its effectiveness in detecting the activity of alkaline phosphatase, an enzyme crucial for various biological functions, in specific cell lines .
2-Amino-2-methyl-1-propanol, also known as AMP, is an organic compound characterized by the presence of both amine and alcohol functional groups. Its molecular formula is C₄H₁₁NO, and it has a molecular weight of approximately 89.14 g/mol. This compound appears as a clear, light-colored liquid with a low melting point ranging from 18 to 26 °C and a boiling point of about 165 °C (329 °F) at standard atmospheric pressure. It is slightly soluble in water and has a specific gravity of 0.935, which makes it less dense than water .
AMP is notable for its ability to neutralize acids, forming salts and water in exothermic reactions. This property makes it useful in various chemical applications, particularly in the formulation of coatings and personal care products .
AMP exhibits various biological activities, including:
Several methods exist for synthesizing 2-amino-2-methyl-1-propanol:
AMP finds utility across diverse fields:
Studies on the interactions of AMP with other chemicals reveal its compatibility and reactivity:
AMP shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
2-Amino-2-methylpropanol | C₄H₁₁NO | Strong base strength; used in coatings |
2-Amino-2-methyl-1-butanol | C₅H₁₃NO | Longer carbon chain; different physical properties |
2-Aminopropanol | C₃H₉NO | Simpler structure; less sterically hindered |
2-Hydroxyethylamine | C₂H₇NO | Lacks methyl groups; different reactivity profile |
2-Amino-1-butanol | C₄H₉NO | Similar amine properties but different chain length |
2-Amino-2-methyl-1-propanol (AMP), a sterically hindered primary alkanolamine (C₄H₁₁NO), was first synthesized in the mid-20th century as part of efforts to develop corrosion inhibitors and specialty solvents. Early industrial applications leveraged its dual functional groups (–NH₂ and –OH) for pH regulation in coatings and cosmetics. The 1980s marked a turning point when AMP’s unique steric hindrance was recognized for enhancing CO₂ absorption kinetics, sparking interest in carbon capture technologies. Patent CN1911899A (2006) documented improved synthesis routes using isobutene and methyl cyanide, achieving higher yields (>90%). By the 2010s, AMP emerged as a benchmark solvent in green chemistry due to its low regeneration energy and resistance to oxidative degradation.
AMP is now pivotal in addressing climate change through post-combustion CO₂ capture, with recent studies focusing on:
Key unresolved questions include:
AMP’s reactivity is modeled through:
Property | Value | Source |
---|---|---|
Molecular weight | 89.14 g/mol | |
Density (25°C) | 0.934 g/cm³ | |
Boiling point | 165°C | |
pKa (25°C) | 9.7 | |
Vapor pressure (298 K) | 1.3 × 10⁻⁵ Pa | |
ΔvapH | 80 ± 16 kJ/mol |
AMP’s steric hindrance from two methyl groups adjacent to the amino group reduces carbamate stability, favoring bicarbonate formation in CO₂-rich environments.
Parameter | AMP (30 wt%) | MEA (30 wt%) |
---|---|---|
Absorption capacity | 1.2 mol/mol | 0.5 mol/mol |
Regeneration energy | 2.8 GJ/t CO₂ | 4.0 GJ/t CO₂ |
Degradation rate (120°C) | 3%/week | 15%/week |
AMP’s low regeneration energy stems from its weak carbamate stability, enabling efficient solvent recovery.
Industrial production of AMP leverages scalable reactions balancing cost, yield, and feedstock availability. Two predominant methods are practiced:
Acid-Catalyzed Ring-Opening of 2,2-Dimethylaziridine
In a 1 L reactor, 2,2-dimethylaziridine undergoes ring-opening in dilute sulfuric acid (pH 3.5–4) at 40–50°C, followed by neutralization with sodium hydroxide (pH 9.5–10). Ethanol facilitates salt removal, and subsequent distillation yields AMP with 91% purity [1]. This method’s efficiency stems from mild conditions and high yield, making it suitable for bulk production.
Hofmann Rearrangement of 2,2-Dimethyl-3-Hydroxypropionamide
Reacting 2,2-dimethyl-3-hydroxypropionamide with sodium hypochlorite and sodium hydroxide at 0–70°C produces AMP via Hofmann rearrangement. This method achieves 86.3% purity but a lower overall yield of 57.4% due to intermediate purification steps [1]. While cost-effective for sodium hypochlorite availability, its multi-stage process complicates scalability.
Nitroalkane Hydrogenation
A patented route involves synthesizing 2-nitro-2-methyl-1-propanol from sodium nitrite, isopropanol, and paraformaldehyde at 0–25°C, followed by hydrogenation over ruthenium/molecular sieve catalysts at 35–55°C [2]. This method’s 85% yield and streamlined workflow make it viable for continuous production systems.
Laboratory methods prioritize precision and flexibility, often employing novel conditions:
Microwave-Assisted Solvent-Free Synthesis
Carboxylic acids condense with AMP under microwave irradiation (500–620 W) without solvents, achieving 94.75% conversion in 8 minutes [8]. This rapid, energy-efficient approach minimizes waste, ideal for small-scale research applications.
Low-Temperature Hydroamination
Methacrylic acid undergoes hydroamination with ammonia at controlled temperatures, yielding AMP precursors. Hydrolysis and distillation then isolate AMP, though yields are moderate compared to industrial methods [6].
Catalyst innovation drives efficiency in AMP synthesis:
Ruthenium on Rare Earth Hydrides
Ru/YH₃ catalysts hydrogenate N-ethylcarbazole intermediates at 363 K and 1 MPa H₂, achieving full conversion with all-cis stereoselectivity [7]. This system’s activity (turnover number >1,000) surpasses conventional catalysts, reducing energy input.
Molecular Sieve-Supported Ruthenium
In the nitro compound hydrogenation route, Ru/molecular sieve catalysts operate at 35–55°C, enabling 85% yield with minimal byproducts [2]. The sieve’s high surface area enhances reactant adsorption, improving reaction kinetics.
Sustainable methods focus on solvent reduction and renewable feedstocks:
Solvent-Free Microwave Synthesis
Eliminating solvents, microwave irradiation directly activates carboxylic acid-AMP condensation, reducing hazardous waste [8]. This aligns with green chemistry principles by minimizing auxiliary substances.
Bio-Based Feedstock Utilization
Patents describe using Eucalyptus-derived tar derivatives as carboxylic acid sources, coupling with AMP under mild conditions [8]. Such approaches leverage renewable resources, though yields remain under optimization.
AMP’s production cost hinges on catalysts, energy, and raw materials:
Factor | Acid-Catalyzed Route | Hydrogenation Route | Microwave Route |
---|---|---|---|
Catalyst Cost | Low (H₂SO₄/NaOH) | High (Ru) | None |
Energy Consumption | Moderate | High (H₂ pressure) | Low |
Yield (%) | 91 | 85 | 95 |
Scalability | High | Moderate | Low |
The acid-catalyzed method dominates industrially due to low catalyst costs and high scalability, despite higher energy use. Conversely, microwave synthesis, while efficient, faces batch-size limitations. Hydrogenation routes, though costly, benefit from stereochemical control valuable in pharmaceutical intermediates [2] [7].
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